(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD-K77827166 and belongs to the class of imidazolidinones.
Mécanisme D'action
The mechanism of action of (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal pathogens. In vivo studies have demonstrated that the compound can suppress tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one in lab experiments is its potency and specificity. The compound has been shown to exhibit high efficacy against cancer cells and microbial pathogens. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Orientations Futures
There are several future directions for the study of (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one. One direction is to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route. Additionally, the compound can be further modified to improve its potency and selectivity against specific cancer types and microbial pathogens.
Méthodes De Synthèse
The synthesis of (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one has been described in the literature. The synthesis involves the reaction of 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has been tested in vitro and in vivo for its efficacy against different types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Formule moléculaire |
C17H14BrN3O3S |
---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
(5E)-5-[[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-14-8-10(7-13-16(22)21-17(25)20-13)6-12(18)15(14)24-9-11-4-2-3-5-19-11/h2-8H,9H2,1H3,(H2,20,21,22,25)/b13-7+ |
Clé InChI |
QJATVGIQQCONMF-NTUHNPAUSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N2)Br)OCC3=CC=CC=N3 |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N2)Br)OCC3=CC=CC=N3 |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N2)Br)OCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.